molecular formula C15H24N2O B5415392 3-(4-Ethylphenyl)-1,1-dipropylurea

3-(4-Ethylphenyl)-1,1-dipropylurea

Cat. No.: B5415392
M. Wt: 248.36 g/mol
InChI Key: QWKDAPAXHGNDSC-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-1,1-dipropylurea is an organic compound characterized by the presence of a urea group attached to a 4-ethylphenyl ring and two propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)-1,1-dipropylurea typically involves the reaction of 4-ethylphenyl isocyanate with dipropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethylphenyl)-1,1-dipropylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of the urea group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon; ambient temperature and pressure.

    Substitution: Nitric acid, bromine; varying temperatures depending on the reaction.

Major Products:

    Oxidation: Urea derivatives with oxidized functional groups.

    Reduction: Reduced urea compounds.

    Substitution: Substituted aromatic urea compounds.

Scientific Research Applications

3-(4-Ethylphenyl)-1,1-dipropylurea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-1,1-dipropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

  • 3-(4-Methylphenyl)-1,1-dipropylurea
  • 3-(4-Isopropylphenyl)-1,1-dipropylurea
  • 3-(4-Butylphenyl)-1,1-dipropylurea

Comparison: Compared to its analogs, 3-(4-Ethylphenyl)-1,1-dipropylurea exhibits unique properties due to the presence of the ethyl group, which may influence its reactivity and biological activity. The ethyl group can affect the compound’s steric and electronic properties, leading to differences in its interaction with molecular targets and its overall chemical behavior.

Properties

IUPAC Name

3-(4-ethylphenyl)-1,1-dipropylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-4-11-17(12-5-2)15(18)16-14-9-7-13(6-3)8-10-14/h7-10H,4-6,11-12H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKDAPAXHGNDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)NC1=CC=C(C=C1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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